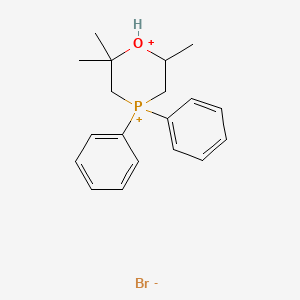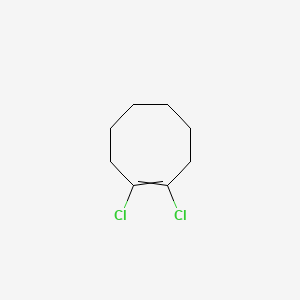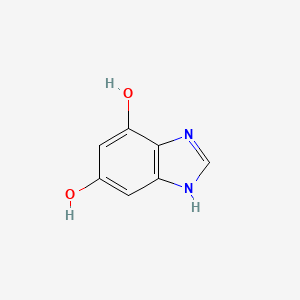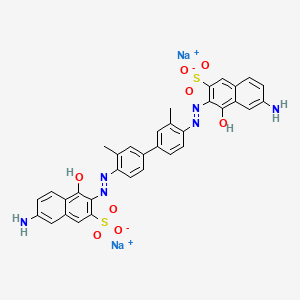![molecular formula C5H14AsClSi B14478966 {[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane CAS No. 64781-84-6](/img/structure/B14478966.png)
{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane is a unique organoarsenic compound that features both silicon and arsenic atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane typically involves the reaction of chlorodimethylsilane with dimethylarsine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler arsenic-containing compounds.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield {[dimethylsilyl]methyl}(dimethyl)arsenic oxide, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Aplicaciones Científicas De Investigación
{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of {[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- {[Chloro(dimethyl)silyl]methyl}(dimethyl)phosphane
- {[Chloro(dimethyl)silyl]methyl}(dimethyl)stibane
Uniqueness
{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane is unique due to the presence of both silicon and arsenic atoms in its structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications that require the unique combination of properties provided by silicon and arsenic.
Propiedades
Número CAS |
64781-84-6 |
|---|---|
Fórmula molecular |
C5H14AsClSi |
Peso molecular |
212.62 g/mol |
Nombre IUPAC |
[chloro(dimethyl)silyl]methyl-dimethylarsane |
InChI |
InChI=1S/C5H14AsClSi/c1-6(2)5-8(3,4)7/h5H2,1-4H3 |
Clave InChI |
XLACAXSBWPJTCE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C[As](C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
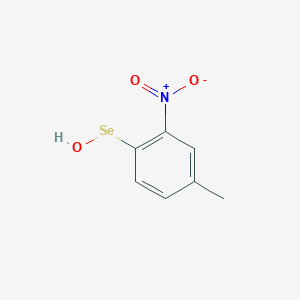
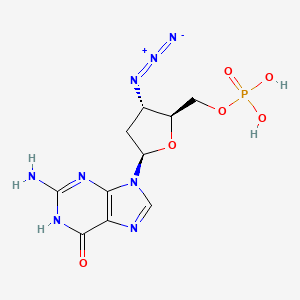
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)

![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)

![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
